molecular formula C13H12N2O6S B2503414 methyl 4,5-dimethyl-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate CAS No. 896615-41-1

methyl 4,5-dimethyl-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate

Cat. No.: B2503414
CAS No.: 896615-41-1
M. Wt: 324.31
InChI Key: VNTGBTXRWAWVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,5-dimethyl-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a thiophene ring substituted with methyl groups, a nitrofuran moiety, and a carboxylate ester group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethyl-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2,5-dimethylthiophene.

    Introduction of the nitrofuran moiety: This step involves the nitration of a furan derivative followed by amide formation.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the nitrofuran moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene and furan derivatives.

Scientific Research Applications

Methyl 4,5-dimethyl-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-5-nitrofuran-3-carboxylic acid: Shares the nitrofuran and carboxylic acid functionalities.

    Thiophene-2-carboxylic acid: Contains the thiophene ring and carboxylic acid group.

    Methyl 2,5-dimethylthiophene-3-carboxylate: Similar thiophene structure with different substituents.

Uniqueness

Methyl 4,5-dimethyl-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate is unique due to the combination of the nitrofuran moiety and the thiophene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 4,5-dimethyl-2-[(5-nitrofuran-2-carbonyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O6S/c1-6-7(2)22-12(10(6)13(17)20-3)14-11(16)8-4-5-9(21-8)15(18)19/h4-5H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTGBTXRWAWVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.